Selectivity Profile vs. Clinical Comparators (Cisapride, Tegaserod)
Unlike the prokinetic agents cisapride and tegaserod, RS 67333 hydrochloride demonstrates a cleaner selectivity profile, with minimal affinity for the cardiac hERG potassium channel and a distinct pattern of off-target receptor interactions. While cisapride and tegaserod exhibit potent binding at hERG (cisapride) or 5-HT2B (tegaserod; pKi=8.4) which underlie their clinical limitations, RS 67333's primary off-target interactions are with sigma receptors (σ1 pKi=8.9; σ2 pKi=8.0) . This specific profile offers a distinct research advantage for neuroscience applications where sigma receptor modulation is either not a confounding factor or is of potential interest, but the compound is devoid of the cardiac and vascular liabilities that preclude chronic dosing of other 5-HT4 agonists [1].
| Evidence Dimension | Binding Affinity (pKi) at Primary Off-Target |
|---|---|
| Target Compound Data | σ1: pKi = 8.9; σ2: pKi = 8.0 |
| Comparator Or Baseline | Cisapride: hERG K+ channel blocker [no pKi reported, known liability]; Tegaserod: 5-HT2B pKi = 8.4 |
| Quantified Difference | Qualitatively different primary off-target: sigma receptors vs. cardiac ion channels or vasoactive receptors. |
| Conditions | Radioligand binding assays using recombinant human receptors or guinea pig tissue. |
Why This Matters
This distinct selectivity fingerprint dictates that RS 67333 is the appropriate tool for probing central 5-HT4-mediated processes without the confounding variables of hERG blockade or 5-HT2B-mediated effects on the vasculature, ensuring the experimental data reflects a cleaner 5-HT4-mediated response.
- [1] De Maeyer JH, Lefebvre RA, Schuurkes JA. 5-HT4 receptor agonists: similar but not the same. Neurogastroenterol Motil. 2008 Feb;20(2):99-112. View Source
